

C25H19Cl2N3O5 IUPAC name and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C25H19Cl2N3O5

Cat. No.: B12628054

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In-depth Technical Guide: Osimertinib

Disclaimer: The requested chemical formula **C25H19Cl2N3O5** did not correspond to a readily identifiable compound with publicly available data. Therefore, this guide focuses on Osimertinib, a well-characterized and clinically significant molecule, to demonstrate the requested format and depth of information for a complex therapeutic agent.

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.^{[1][2][3]}

Chemical Identity

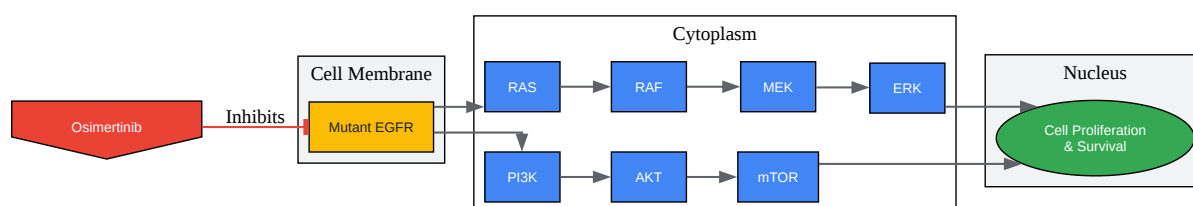
Identifier	Value
IUPAC Name	N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide ^{[2][4]}
CAS Number	1421373-65-0 (free base) ^{[2][4][5]}
Molecular Formula	C28H33N7O2 ^{[2][4]}
Molecular Weight	499.61 g/mol
Synonyms	AZD9291, Mereletinib ^{[2][6]}

Mechanism of Action

Osimertinib functions as a targeted therapy by covalently binding to the cysteine-797 residue within the ATP-binding site of the EGFR protein.[1] This irreversible binding is particularly effective against EGFR variants harboring sensitizing mutations (such as exon 19 deletions and the L858R mutation) as well as the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][3] By blocking the kinase activity of these mutant forms of EGFR, osimertinib inhibits downstream signaling pathways that are crucial for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][7] A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which is thought to contribute to its favorable safety profile.[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Osimertinib.



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Caption: EGFR Signaling Pathway Inhibition by Osimertinib.

Experimental Protocols

Clinical Trial Design (AURA3 Study)

The AURA3 study was a Phase III, randomized, open-label, international trial designed to evaluate the efficacy and safety of osimertinib versus platinum-based chemotherapy with pemetrexed in patients with EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR TKI.[3]

- **Patient Population:** Patients with locally advanced or metastatic NSCLC with centrally confirmed EGFR T790M mutation, who had progressed on first-line EGFR TKI therapy.
- **Randomization:** Patients were randomized in a 2:1 ratio to receive either osimertinib (80 mg once daily) or a standard platinum-pemetrexed chemotherapy regimen.[3]
- **Endpoints:** The primary endpoint was investigator-assessed progression-free survival (PFS). Secondary endpoints included objective response rate (ORR), duration of response (DoR), and overall survival (OS).

Plasma Sample Analysis

For pharmacokinetic studies, plasma concentrations of osimertinib and its metabolites (AZ5104 and AZ7550) were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method following protein precipitation.[8]

- **Lower Limit of Quantification (LLOQ):** 0.05 nmol/L for osimertinib and 0.0515 nmol/L for its metabolites.[8]
- **Accuracy:** Ranged from 89.9% to 106.3% across different studies and analytes.[8]
- **Precision (Relative Standard Deviation):** Ranged from 3.4% to 13.6%.[8]

Quantitative Data Summary

Efficacy in T790M-Positive NSCLC (Pooled AURA and AURA2 Phase II Trials)

Efficacy Endpoint	Value	Reference
Objective Response Rate (ORR)	66%	[9]
Median Duration of Response (DoR)	12.3 months	[9]
Median Progression-Free Survival (PFS)	9.9 months	[9]
Median Overall Survival (OS)	26.8 months	[9]

Pharmacokinetic Parameters

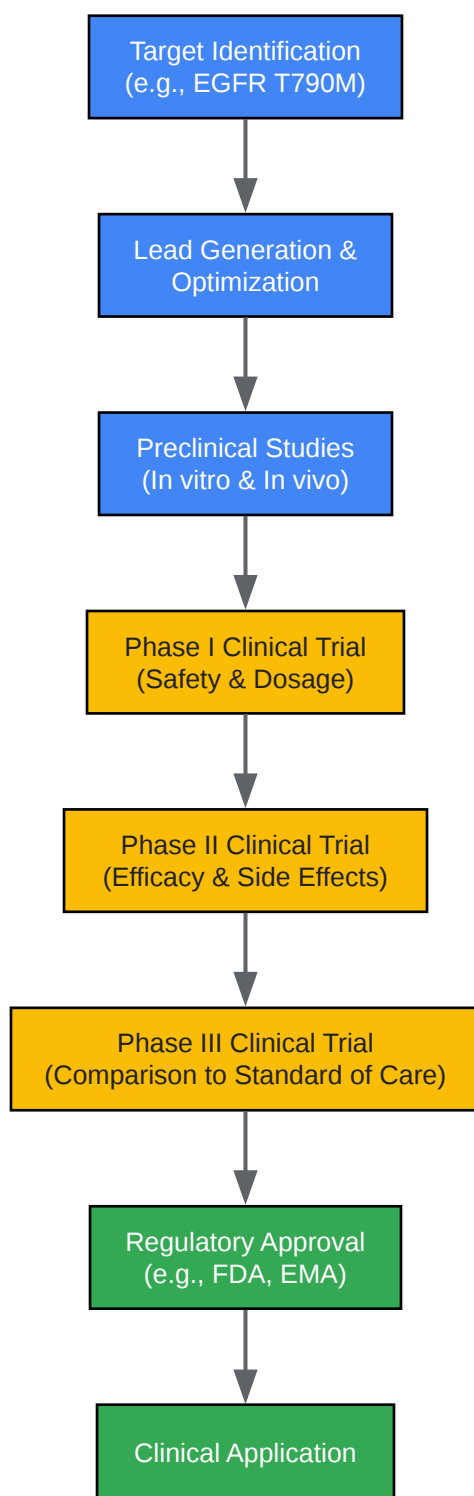
Parameter	Value	Reference
Apparent Clearance (CL/F)	13.7 L/h	[10]
Apparent Volume of Distribution (V/F)	974 L	[10]
Interindividual Variability in CL/F	40%	[10]
Interindividual Variability in V/F	64%	[10]

Most Common Adverse Events (Any Grade) in the ADAURA Trial

Adverse Event	Osimertinib Arm (%)	Placebo Arm (%)	Reference
Diarrhea	46.3	19.8	[11]
Paronychia	25.2	1.5	[11]
Dry Skin	23.4	6.4	[11]
Pruritus	19.3	8.7	[11]
Cough	18.4	16.6	[11]

Logical Relationships in Drug Development

The following diagram illustrates the logical workflow from preclinical discovery to clinical application for a targeted therapy like Osimertinib.



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Caption: Targeted Drug Development Workflow.

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- To cite this document: BenchChem. [C25H19Cl2N3O5 IUPAC name and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12628054#c25h19cl2n3o5-iupac-name-and-cas-number]

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